molecular formula C17H20N2O B12727779 3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 88799-75-1

3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B12727779
CAS No.: 88799-75-1
M. Wt: 268.35 g/mol
InChI Key: XDJYIFPMHXVFJT-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrido ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halogenating agents like bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its fungicidal activity.

    3,4-Dihydro-3-oxo-2H-1,4-benzoxazine: Investigated for its potassium channel opening properties.

    Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.

Uniqueness

3,4-Dihydro-4-(phenylmethyl)-2-propyl-2H-pyrido(3,2-b)-1,4-oxazine stands out due to its unique combination of a pyrido and oxazine ring, along with the presence of phenylmethyl and propyl groups

Properties

CAS No.

88799-75-1

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-benzyl-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C17H20N2O/c1-2-7-15-13-19(12-14-8-4-3-5-9-14)17-16(20-15)10-6-11-18-17/h3-6,8-11,15H,2,7,12-13H2,1H3

InChI Key

XDJYIFPMHXVFJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(C2=C(O1)C=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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